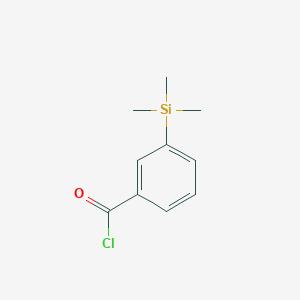
3-(Trimethylsilyl)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trimethylsilyl)benzoyl chloride is an organosilicon compound widely used in organic synthesis. It is a derivative of benzoyl chloride where the benzene ring is substituted with a trimethylsilyl group at the third position. This compound is known for its reactivity and utility in various chemical transformations, particularly in the protection of functional groups.
準備方法
Synthetic Routes and Reaction Conditions
3-(Trimethylsilyl)benzoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-(trimethylsilyl)benzoic acid with thionyl chloride. The reaction typically proceeds under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction can be represented as follows:
3-(Trimethylsilyl)benzoic acid+Thionyl chloride→3-(Trimethylsilyl)benzoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the overall process.
化学反応の分析
Types of Reactions
3-(Trimethylsilyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(trimethylsilyl)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to 3-(trimethylsilyl)benzaldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and toluene.
Catalysts: Pyridine and triethylamine are often used to neutralize the hydrochloric acid formed during reactions.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
3-(Trimethylsilyl)benzoic acid: Formed by hydrolysis.
科学的研究の応用
3-(Trimethylsilyl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and in the modification of drug molecules to enhance their stability and bioavailability.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3-(Trimethylsilyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles through a nucleophilic acyl substitution mechanism. The trimethylsilyl group enhances the electrophilicity of the carbonyl carbon, facilitating the attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the leaving group (chloride ion).
類似化合物との比較
Similar Compounds
Benzoyl chloride: Lacks the trimethylsilyl group, making it less reactive in certain transformations.
Trimethylsilyl chloride: Used for silylation reactions but does not possess the acylating properties of 3-(Trimethylsilyl)benzoyl chloride.
3-(Trimethylsilyl)benzoic acid: The carboxylic acid derivative, used in different contexts compared to the acyl chloride.
Uniqueness
This compound is unique due to the presence of both the trimethylsilyl group and the acyl chloride functionality. This combination allows it to serve dual roles in organic synthesis, acting as both a protecting group and an acylating agent. Its enhanced reactivity and versatility make it a valuable reagent in various chemical transformations.
特性
CAS番号 |
91413-57-9 |
|---|---|
分子式 |
C10H13ClOSi |
分子量 |
212.75 g/mol |
IUPAC名 |
3-trimethylsilylbenzoyl chloride |
InChI |
InChI=1S/C10H13ClOSi/c1-13(2,3)9-6-4-5-8(7-9)10(11)12/h4-7H,1-3H3 |
InChIキー |
GBQALGBSOZSGNZ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


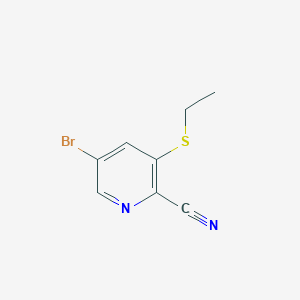
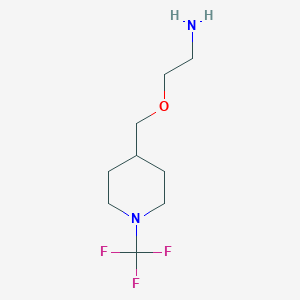
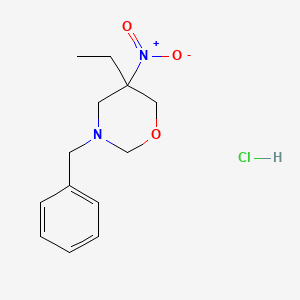

![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone](/img/structure/B13962892.png)
![2,2,3,3,4,4,4-Heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]butanamide](/img/structure/B13962893.png)
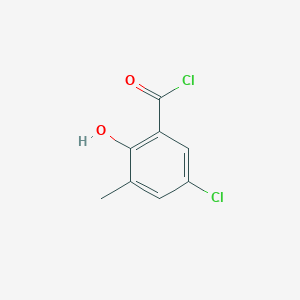
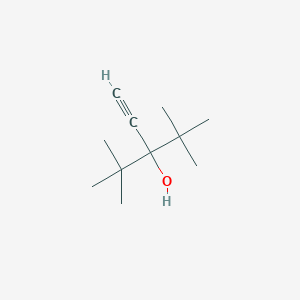

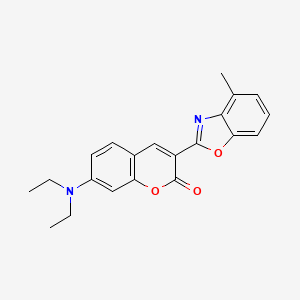
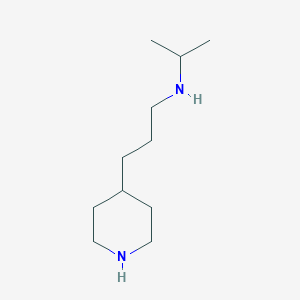
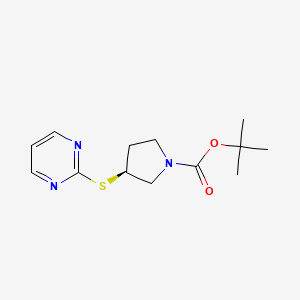
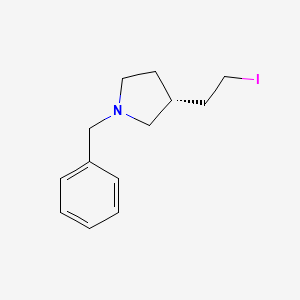
![Pyrrolo[1,2-D][1,2,4]triazocine](/img/structure/B13962956.png)
